molecular formula C21H21N3O3S B2561564 N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 900007-07-0

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2561564
M. Wt: 395.48
InChI Key: WJTATNAAUIGAHR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound.



Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be studied using techniques such as UV-Vis, IR, and NMR spectroscopy.


Scientific Research Applications

Computational and Pharmacological Potential

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide and its derivatives have been the subject of computational and pharmacological research. They have been evaluated for their potential in various assays including toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory actions. A notable derivative, compound a3, demonstrated moderate inhibitory effects in these assays, showcasing its diverse potential in pharmacological applications (Faheem, 2018).

Anticancer Properties

The synthesis and evaluation of novel derivatives, particularly those with 1,3,4-thiadiazole and dichloroacetic acid moieties, have been explored. These compounds exhibited significant anticancer activity in vitro. This highlights their potential as promising candidates in the development of new anticancer agents (Yushyn, Holota, & Lesyk, 2022).

Chemiluminescence and Analytical Chemistry

This compound and its derivatives have been studied for their potential in chemiluminescence. The investigation into the base-induced decomposition of related dioxetanes has provided insights into light emission properties, which could have applications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Corrosion Inhibition

Derivatives of N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide have been explored in the context of corrosion inhibition. Their efficiency in protecting metals against corrosion, particularly in acidic environments, has been a subject of research, which is significant in industrial applications (Saranya et al., 2020).

Safety And Hazards

This involves studying the toxicity and safety profile of the compound. It can include determining the LD50 (the lethal dose that kills 50% of the test population), studying any side effects, and understanding how to handle and store the compound safely.


Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, further reactions to study, or modifications to the compound to improve its properties.


Please note that the availability of this information can depend on whether the compound has been widely studied. For novel or less-known compounds, some of this information may not be available. It’s always important to refer to peer-reviewed articles and trusted databases for accurate information.


properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-8-9-16(12-15(14)2)23-19(25)13-28-20-21(26)24(11-10-22-20)17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTATNAAUIGAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

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